lacticin Q
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
MAGFLKVVQLLAKYGSKAVQWAWANKGKILDWLNAGQAIDWVVSKIKQILGIK |
Origin of Product |
United States |
Genetic Basis of Lacticin Q Production and Regulation
Producer Organism and Strain Characteristics
Lacticin Q is produced by the bacterium Lactococcus lactis QU 5. nih.gov
Lactococcus lactis QU 5: Ecological Niche and Isolation
Lactococcus lactis QU 5 was isolated from corn. researchgate.nettandfonline.com
Genetic Location of Biosynthetic Determinants (Plasmid vs. Chromosomal)
The genes responsible for this compound production are located within a dedicated gene cluster. nih.govresearchgate.netmdpi.com While the production of some class II bacteriocins is associated with plasmids, the genetic location of the this compound biosynthetic gene cluster in Lactococcus lactis QU 5 is on the chromosome. frontiersin.org
Genomic Organization of this compound Biosynthetic Genes
The this compound biosynthetic genes are organized as a cluster, crucial for both production and self-immunity. nih.govresearchgate.netoup.comasm.org This cluster includes the structural gene encoding the bacteriocin (B1578144) peptide and several associated genes. nih.govresearchgate.netoup.comasm.org
Structural Gene (lnqQ) Encoding the Precursor Peptide
The structural gene for this compound is designated lnqQ. nih.govresearchgate.netoup.comasm.org This gene encodes the precursor peptide of this compound. nih.govresearchgate.netoup.comasm.org A distinguishing feature of this compound, as a leaderless bacteriocin, is that its precursor peptide lacks an N-terminal leader sequence, meaning it is active immediately after translation. mdpi.comencyclopedia.pubmicrobiologyresearch.orgasm.org
Associated Gene Cluster (lnqBCDEF)
Following the lnqQ structural gene is a cluster of five associated genes: lnqBCDEF. nih.govresearchgate.netoup.comasm.org This gene cluster is involved in the production and self-immunity of this compound. nih.govresearchgate.netoup.comasm.org The lnqBCDEF genes are highly conserved with the lnzBCDEF gene locus found in Lactococcus lactis QU 14, which produces the homologous bacteriocin lacticin Z. tandfonline.comoup.com
Functional analysis has revealed the roles of the proteins encoded by this cluster. The genes lnqEF encode an ATP-binding cassette (ABC) transporter, with LnqE serving as the membrane-spanning domain and LnqF as the cytoplasmic ATPase domain. asm.orgresearchgate.netnih.gov This ABC transporter is essential for the secretion of this compound and plays a key role in self-immunity. mdpi.comasm.orgencyclopedia.pubresearchgate.netnih.govresearchgate.net While LnqEF is the minimal unit required for sufficient immunity, LnqBCD are considered accessory proteins that support the activity of LnqEF, contributing partially to immunity. mdpi.comasm.orgencyclopedia.pubnih.govresearchgate.net Comprehensive gene disruption studies have demonstrated that the complete set of lnqQBCDEF is necessary for this compound production. asm.orgnih.gov
Here is a summary of the genes in the lnq cluster and their functions:
| Gene | Encoded Protein | Proposed Function(s) |
| lnqQ | This compound precursor peptide | Structural bacteriocin peptide |
| lnqB | Putative membrane protein (partial homology to ABC transporter permease) | Accessory protein for secretion and immunity asm.orgnih.gov |
| lnqC | Putative membrane protein (homology to membrane permease) | Accessory protein for secretion and immunity asm.orgnih.gov |
| lnqD | Putative membrane protein (homology to membrane protein/YdbT homolog) | Accessory protein for secretion and immunity asm.orgnih.gov |
| lnqE | ABC transporter membrane-spanning domain | Secretion and essential for immunity asm.orgresearchgate.netnih.govresearchgate.net |
| lnqF | ABC transporter cytoplasmic ATPase domain | Secretion and essential for immunity asm.orgresearchgate.netnih.govresearchgate.net |
Transcriptional Regulation of this compound Biosynthesis
The transcription of the this compound biosynthetic genes (lnqQBCDEF) is regulated. nih.govresearchgate.netoup.com A gene encoding a putative transcriptional regulator, lnqR, is located upstream of the lnqQBCDEF cluster. nih.govresearchgate.netoup.commicrobiologyresearch.org LnqR belongs to the TetR-family of transcriptional regulators. nih.govresearchgate.netoup.com
Interestingly, unlike typical TetR-family repressors, LnqR acts as a positive regulator of this compound production. nih.govresearchgate.netoup.com Overexpression of LnqR has been shown to increase the transcript levels of the lnqQBCDEF genes, indicating that these six genes are transcribed together as a single operon or transcriptional unit. nih.govresearchgate.netoup.com
Furthermore, the expression of LnqR, and consequently this compound production by L. lactis QU 5, is temperature-dependent. nih.govresearchgate.netoup.comoup.com Decreased production of this compound at higher temperatures (e.g., 37°C) corresponds with reduced transcripts of lnqR and the downstream lnqQBCDEF genes. oup.comoup.com
Here is a table summarizing the effect of LnqR overexpression on the transcription of lnq genes:
| Gene | Fold Change in Transcription (with LnqR overexpression at 30°C) |
| lnqQ | 2.76 ± 0.14-fold higher oup.com |
| lnqB | 2.17 ± 0.09-fold higher oup.com |
| lnqC | 2.32 ± 0.15-fold higher oup.com |
| lnqD | 1.86 ± 0.11-fold higher oup.com |
| lnqE | Data not explicitly provided in snippet for lnqE oup.com |
| lnqF | Data not explicitly provided in snippet for lnqF oup.com |
Note: The fold change data for lnqE and lnqF were not explicitly available in the provided search snippets, although the text indicates the entire operon is more highly transcribed. oup.com
Identification of Regulatory Genes (e.g., lnqR, TetR Family)
A key regulatory gene involved in this compound production is lnqR, which encodes a protein belonging to the TetR family of transcriptional regulators. researchgate.netoup.comnih.govmdpi.comfrontiersin.orgmdpi.comoup.com The lnqR gene is located near the lnqQBCDEF cluster. researchgate.netresearchgate.netoup.comoup.com
Mechanisms of Positive Transcriptional Control
Unlike many TetR-family regulators that act as repressors, LnqR functions as a positive transcriptional regulator of this compound production. researchgate.netresearchgate.netnih.govoup.com Overexpression of LnqR has been shown to increase the transcript levels of the lnqQBCDEF operon, leading to enhanced production and self-immunity to this compound. researchgate.netresearchgate.netnih.gov The expression of LnqR, and consequently this compound production, has been observed to be temperature-dependent in L. lactis QU 5. researchgate.netresearchgate.netnih.gov This temperature dependence of LnqR expression contributes to the dissimilar bacteriocin productivities observed between L. lactis QU 5 and L. lactis QU 14, which produces the homologue lacticin Z and expresses the LnqR homologue, LnzR, in a similar but not identical manner. researchgate.netresearchgate.netnih.gov
Heterologous Expression Systems for this compound Production
Heterologous expression involves cloning bacteriocin genes into different host organisms to potentially increase yields and facilitate research. mdpi.com For leaderless bacteriocins like this compound, which are active immediately after translation due to the absence of an N-terminal leader peptide, heterologous expression requires careful consideration of intracellular toxicity and the need for co-expression of immunity and transport genes. microbiologyresearch.orgresearchgate.netnih.gov
Overexpression in Model Organisms (e.g., L. lactis NZ9000, E. coli)
Lactococcus lactis NZ9000 is a commonly used host strain for heterologous expression, particularly within the NICE® system which utilizes a nisin-inducible promoter. cabidigitallibrary.orgscience.gov Overexpression of the this compound structural gene (lnqQ) alone in L. lactis NZ9000 has demonstrated intracellular toxicity, suppressing host cell growth. microbiologyresearch.orgnih.govresearchgate.net This toxicity is mitigated by the co-expression of the orf3-7 genes (equivalent to lnqBCDEF), which are involved in secretion and self-immunity. microbiologyresearch.orgnih.govresearchgate.netmdpi.com Co-expression of lnqQ with orf3q-7q in a heterologous host allowed for the extracellular production of this compound and conferred immunity to the host cells. microbiologyresearch.orgnih.gov
Escherichia coli is another widely used platform for heterologous protein expression, including bacteriocins. mdpi.comfrontiersin.org this compound expressed in E. coli BL21(DE3) has been shown to possess antimicrobial activity even with an unformylated N-terminal methionine, suggesting that formylation may not be essential for its activity. mdpi.commdpi.com Strategies for heterologous expression in E. coli often involve optimizing expression vectors and strains, as well as potentially using systems that control basal expression to manage toxicity. frontiersin.org
Implications for Production Yields and Research Applications
Heterologous expression systems offer significant advantages for increasing this compound production yields compared to traditional culturing methods, which often result in low yields. mdpi.com By utilizing strong or inducible promoters and optimizing the host strain and culture conditions, higher quantities of this compound can be produced. mdpi.comcabidigitallibrary.orgfrontiersin.org For instance, L. lactis NZ9000 strains expressing this compound under nisin induction have shown higher bioactivity even in less complex media, indicating a potential for lowering production costs. cabidigitallibrary.org
Furthermore, heterologous expression is crucial for research applications, allowing for the detailed study of this compound's biosynthesis, transport, immunity, and mode of action. microbiologyresearch.orgmdpi.comnih.gov It enables the production of sufficient quantities of purified this compound for structural and functional analyses. nih.govrcsb.org The ability to manipulate the genetic determinants in a controlled heterologous environment facilitates the investigation of the roles of individual genes in the lnq cluster and the development of engineered variants with potentially altered properties. microbiologyresearch.orgresearchgate.netnih.gov
Data Table: Key Genes in this compound Biosynthesis and Regulation
| Gene | Putative Function | Location Relative to lnqQ |
| lnqQ | Structural gene encoding this compound | - |
| lnqR | TetR-family transcriptional regulator | Nearby |
| lnqB | Involved in production and immunity | Downstream |
| lnqC | Involved in production and immunity | Downstream |
| lnqD | Involved in production and immunity (Membrane protein) | Downstream |
| lnqE | ABC transporter component (Membrane-spanning) | Downstream |
| lnqF | ABC transporter component (Cytoplasmic ATPase) | Downstream |
Data Table: Heterologous Expression Systems for this compound
| Host Organism | Expression System Example | Key Findings |
| Lactococcus lactis | NICE® system (pIL-PnisA) | Overexpression of lnqQ alone is toxic; co-expression with lnqBCDEF confers immunity and enables secretion. Enhanced production with nisin induction. microbiologyresearch.orgnih.govcabidigitallibrary.orgresearchgate.net |
| Escherichia coli | BL21(DE3) | Production of active this compound with unformylated N-terminus. mdpi.commdpi.com |
Detailed Research Findings:
RT-PCR analysis demonstrated that overexpression of LnqR significantly increases the transcript levels of the lnqQBCDEF operon, confirming its role as a positive regulator. researchgate.netnih.gov
Studies involving gene disruptions within the lnqQBCDEF cluster in L. lactis NZ9000 revealed that the complete set of lnqQBCDEF is necessary for optimal this compound production. researchgate.net While lnqEF (encoding the ABC transporter) is essential for immunity, considerable immunity was still observed in an lnqE-deficient recombinant, suggesting potential involvement of other factors or mechanisms. researchgate.net
Co-expression experiments in heterologous hosts confirmed that the lnqBCDEF genes are involved in both the secretion of this compound and the self-immunity of the producer cell, likely by facilitating export and potentially providing protection against extracellular bacteriocin. microbiologyresearch.orgnih.govresearchgate.netmdpi.com
Biosynthesis and Maturation of Lacticin Q
Ribosomal Synthesis Mechanism
Like other bacteriocins, lacticin Q is synthesized ribosomally. frontiersin.orgmdpi.comoup.com This fundamental process of protein synthesis occurs within the host cell's ribosomes, where the genetic information encoded in the lnqQ gene is translated into a linear peptide chain. nih.govasm.org
Intracellular Toxicity and Secretion Mechanisms
The production of active this compound within the cell necessitates specific mechanisms for both secretion and self-protection due to its inherent toxicity.
Overexpression of the this compound structural gene in host cells, in the absence of its associated biosynthetic machinery, leads to intracellular toxicity. frontiersin.orgnih.govmicrobiologyresearch.orgfrontiersin.org This intracellular accumulation of this compound can suppress the growth of the host cells. frontiersin.orgnih.govmicrobiologyresearch.org This observation underscores the critical requirement for a dedicated system to manage intracellular this compound and facilitate its export. nih.govmicrobiologyresearch.org
Role of ABC Transporters (LnqEF) in Efflux
The lnqEF genes within the lnqBCDEF cluster encode a putative ATP-binding cassette (ABC) transporter microbiologyresearch.orgresearchgate.netasm.org. LnqE is predicted to be the membrane-spanning domain, while LnqF is the cytoplasmic ATPase domain researchgate.netasm.org. ABC transporters are a superfamily of membrane proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes medtechbcn.com.
Research indicates that LnqEF is the minimal unit required for sufficient immunity to this compound researchgate.netencyclopedia.pubasm.orgnih.gov. This suggests that the ABC transporter plays a primary role in protecting the producer cell from its own bacteriocin (B1578144), likely by actively extruding the this compound peptide out of the cytoplasm asm.orgnih.gov. While LnqE is considered a constituent of the ABC transporter, studies have shown that considerable immunity can still be observed even in the absence of LnqE, suggesting potential complementation by other factors, possibly the LnqBCD proteins asm.orgnih.gov.
Contribution of Accessory Proteins (LnqBCD) to Secretion
The lnqBCD genes are located within the lnqBCDEF cluster and are predicted to encode membrane proteins microbiologyresearch.org. LnqBCD are considered accessory proteins that support the activity of the LnqEF ABC transporter mdpi.comresearchgate.netencyclopedia.pubasm.org. While they show some partial homology to ABC transporter permeases or antiporters, their specific functions were initially unclear microbiologyresearch.orgasm.org.
Studies involving gene disruptions have shown that while LnqEF is essential for immunity, LnqBCD partially contributes to immunity researchgate.netasm.org. The complete set of LnqBCDEF is required for strict control of this compound secretion mdpi.comresearchgate.netencyclopedia.pub. Co-expression of lnqQ with orf3q–7q (corresponding to lnqBCDEF) in a heterologous host enabled the extracellular production of this compound and conferred immunity to the host cells microbiologyresearch.org. This self-immunity is thought to be facilitated by both the secretion of active this compound, thereby reducing intracellular toxicity, and by protecting the host cells from the extracellularly released bacteriocin microbiologyresearch.org.
The accessory proteins LnqBCD, in conjunction with the LnqEF ABC transporter, form a complex responsible for the efficient secretion of this compound across the cell membrane mdpi.comresearchgate.netencyclopedia.pub. Although accessory proteins are often associated with ABC transporters for leader-containing bacteriocins to facilitate membrane translocation or leader peptide processing, their role with leaderless bacteriocins like this compound appears to be primarily supportive of the ABC transporter's activity in secretion and contributing to immunity mdpi.comencyclopedia.pub.
| Gene | Predicted Protein Type | Proposed Role in this compound System |
| lnqQ | Structural gene | This compound peptide synthesis |
| lnqE | ABC transporter (membrane domain) | Efflux, Primary Immunity |
| lnqF | ABC transporter (ATPase domain) | Efflux, Primary Immunity |
| lnqB | Accessory membrane protein | Support LnqEF, Partial Immunity |
| lnqC | Accessory membrane protein | Support LnqEF, Partial Immunity |
| lnqD | Accessory membrane protein | Support LnqEF, Partial Immunity |
Table 1: Proposed roles of proteins encoded by the lnq gene cluster in this compound biosynthesis and secretion.
Further research has indicated that the lnqQBCDEF genes are transcribed as an operon oup.com. The transcription of this operon is positively regulated by LnqR, a protein belonging to the TetR family of transcriptional regulators, the gene for which is located nearby the lnqQBCDEF cluster frontiersin.orgoup.com.
| Gene | Regulation by LnqR |
| lnqQ | Positive |
| lnqB | Positive |
| lnqC | Positive |
| lnqD | Positive |
| lnqE | Positive |
| lnqF | Positive |
Table 2: Transcriptional regulation of lnq genes by LnqR.
The secretion system involving LnqBCDEF represents a dedicated mechanism for the export of this leaderless bacteriocin, ensuring that the active peptide is released into the extracellular environment while the producer cell is protected from its own antimicrobial activity mdpi.commicrobiologyresearch.orgresearchgate.netencyclopedia.pub.
Molecular Mechanisms of Lacticin Q Action
Interaction with Target Bacterial Membranes
The initial interaction of lacticin Q with target bacterial membranes is a critical step in its antimicrobial mechanism. This interaction is characterized by electrostatic forces and appears to be largely independent of specific protein receptors.
Electrostatic Binding to Negatively Charged Phospholipid Bilayers
This compound is a highly cationic peptide, possessing a net positive charge of 6+ asm.orgasm.org. This positive charge plays a crucial role in its initial binding to the negatively charged phospholipids (B1166683) present in bacterial cell membranes frontiersin.orgresearchgate.netasm.orgasm.orgnih.gov. The electrostatic attraction facilitates the rapid association of this compound molecules with the outer leaflet of the membrane nih.govnih.govresearchgate.netresearchgate.net. Studies using techniques like fluorescent energy transfer have demonstrated this rapid binding, occurring within seconds of exposure to negatively charged liposomes nih.govasm.org.
Evidence for Receptor-Independent Membrane Interaction
A key feature distinguishing this compound from many other bacteriocins, particularly lantibiotics like nisin, is its ability to exert its antimicrobial effect without requiring a specific protein receptor or "docking molecule" on the bacterial cell surface tandfonline.comresearchgate.netnih.govasm.org. Research has shown that this compound can induce high levels of membrane permeability in artificial liposomes composed solely of negatively charged phospholipids, indicating that its activity is not contingent on the presence of a protein receptor nih.govnih.gov. This receptor-independent interaction is primarily driven by the peptide's physicochemical properties, such as its cationic nature and its ability to form an amphiphilic α-helical structure upon interacting with the membrane nih.govnih.gov.
Pore Formation Dynamics: The Huge Toroidal Pore (HTP) Model
Following the initial binding, this compound disrupts the membrane integrity through the formation of toroidal pores. The characteristics of these pores and the associated membrane dynamics define the Huge Toroidal Pore (HTP) model proposed for this compound's action nih.govresearchgate.netnih.govresearchgate.netresearchgate.net.
Characterization of Pore Size and Structure (4.6–6.6 nm diameter)
The pores formed by this compound are notably large compared to those formed by many other antimicrobial peptides rsc.orgnih.gov. Experimental evidence, including leakage studies using fluorescence-labeled dextrans and proteins of varying sizes, indicates that these pores have an estimated diameter ranging from 4.6 to 6.6 nm rsc.orgnih.govnih.govresearchgate.netasm.orgresearchgate.net. This size is sufficient to allow the leakage of relatively large intracellular components, including proteins, ions, and ATP, from the target bacteria, ultimately leading to cell death frontiersin.orgnih.govresearchgate.net. The structure of these pores is described as toroidal, meaning the lipid bilayer bends back on itself, lining the pore with both peptide and lipid headgroups nih.govnih.govresearchgate.netasm.orgasm.org.
Here is a table summarizing the estimated pore size:
| Method Used for Estimation | Estimated Pore Diameter (nm) | Source |
| Leakage of fluorescence-labeled dextran | 4.6 asm.org | nih.govasm.org |
| Leakage of small proteins (e.g., GFP) | > 3x4 (size of GFP) nih.gov | nih.gov |
| General HTP model characterization | 4.6–6.6 rsc.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net | rsc.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net |
Mechanisms of Membrane Permeabilization and Lipid Flip-Flop
The formation of huge toroidal pores by this compound leads to significant membrane permeabilization nih.govnih.gov. This permeabilization results in the rapid efflux of essential intracellular molecules, disrupting cellular homeostasis and leading to cell death frontiersin.orgnih.govresearchgate.net. A characteristic feature of toroidal pore formation is the induction of lipid flip-flop, the rapid transbilayer movement of lipids between the inner and outer leaflets of the membrane nih.govnih.govresearchgate.netasm.orgasm.orgdntb.gov.ua. This process is closely coupled with pore formation and is considered a hallmark of the toroidal pore model nih.govnih.govasm.org. The induction of lipid flip-flop requires a significant positive curvature of the membrane, and certain lipids, such as phosphatidylethanolamine (B1630911) (PE), which tend to form negative curvature, can inhibit toroidal pore formation nih.govasm.org.
Downstream Cellular Effects and Lethality
The primary mechanism by which this compound exerts its lethal effect is through the disruption of the bacterial cell membrane's integrity. This disruption leads to a cascade of downstream cellular effects that are incompatible with cell viability.
Induction of Intracellular Component Leakage (e.g., Ions, ATP, Small Proteins)
This compound is characterized by its ability to form huge toroidal pores (HTPs) in the cytoplasmic membrane of target bacteria. fishersci.caidentifiers.orgfishersci.ie These pores are substantial in size, estimated to range from 4.6 to 6.6 nm in diameter. fishersci.canih.govfishersci.canih.gov The formation of such large pores facilitates the rapid leakage of essential intracellular components, including ions, ATP, and even small proteins, from the cytoplasm into the extracellular environment. fishersci.canih.govlipidmaps.orgidentifiers.orgfishersci.ie This efflux of vital molecules dissipates the membrane potential and disrupts cellular homeostasis, halting essential biosynthetic processes and leading to cell death. nih.govidentifiers.orgfishersci.iefishersci.ca The HTP formation begins with the electrostatic interaction between the cationic this compound molecules and the negatively charged bacterial membranes. fishersci.caidentifiers.org This rapid binding to the phospholipid bilayer results in the formation of toroidal pores accompanied by lipid flip-flop within the membrane. fishersci.caidentifiers.orgnih.govfishersci.canih.gov While the pores are considered short-lived as this compound molecules may translocate beneath the membrane as the pore closes, the initial permeabilization is sufficient to cause significant leakage and cell death. fishersci.caidentifiers.org
Research findings have demonstrated this leakage phenomenon. For instance, studies have shown that this compound causes the efflux of ATP from target cells, directly indicating membrane permeabilization. lipidmaps.org Experiments using liposomes composed of specific lipids have also shown this compound-induced leakage, with varying degrees depending on the lipid composition. nih.govfishersci.canih.gov
Accumulation of Toxic Hydroxyl Radicals as a Final Antimicrobial Mechanism
In addition to pore formation and the subsequent leakage of intracellular components, the accumulation of toxic hydroxyl radicals has been identified as a significant final antimicrobial mechanism of this compound. fishersci.cafishersci.caepa.govfishersci.cawikipedia.orgfishersci.ca This process can occur with or without pore formation and appears to be a contributing factor to cell death. fishersci.ca Studies suggest that the accumulation of hydroxyl radicals may involve the Fenton reaction. fishersci.caepa.gov The intensity of hydroxyl radical accumulation varies among different bacterial strains, and this variability is thought to be related to the strains' capacity to scavenge these deleterious radicals. fishersci.cafishersci.caepa.govfishersci.ca Research has shown that when target bacteria are exposed to this compound at concentrations equivalent to their minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC), high levels of hydroxyl radical accumulation are detected. fishersci.cafishersci.ca Furthermore, treatment with hydroxyl radical scavengers, such as thiourea (B124793) and 2,2'-bipyridyl, has been shown to decrease the levels of hydroxyl radical accumulation and consequently improve cell viability, supporting the role of these radicals in this compound's lethality. fishersci.ca
Basis of Selective Antimicrobial Activity
This compound exhibits a notable selective antimicrobial activity, primarily targeting Gram-positive bacteria while showing little to no activity against Gram-negative bacteria. nih.govfishersci.canih.govlipidmaps.orgwikipedia.orgfishersci.fichemicalbook.com This selectivity is not dependent on a specific protein receptor but is instead governed by the physicochemical properties of the bacterial membranes. fishersci.calipidmaps.org
Influence of Membrane Composition and Physicochemical Features
Experiments using model membranes containing different lipid components have provided insights into this selectivity. For instance, the presence of certain lipids, such as phosphatidylethanolamine (PE) and lipopolysaccharide (LPS), which are characteristic of Gram-negative outer membranes, can inhibit the pore-forming activity of this compound. nih.govfishersci.canih.gov The high number of acyl chains in components like LPS and diphosphatidylglycerol (DPG) may hinder the formation of the positive curvature required for the toroidal pore structure. fishersci.canih.gov These findings indicate that the physicochemical features of the outer membrane components are a critical factor in the selective toxicity observed in eubacteria. fishersci.canih.gov
Differential Susceptibility across Gram-Positive Bacteria
While this compound is generally active against Gram-positive bacteria, the intensity of its activity can vary considerably among different species and even between strains of the same species. fishersci.caepa.govfishersci.cachemicalbook.com This differential susceptibility is a notable characteristic of this compound's antimicrobial spectrum.
Several factors are thought to contribute to this variability. The affinity of this compound to the bacterial membrane and the resulting efficiency of huge toroidal pore formation are believed to play a role. fishersci.ca Additionally, the capacity of different strains to scavenge the toxic hydroxyl radicals accumulated as a result of this compound activity is considered a significant factor in determining their susceptibility. fishersci.cafishersci.caepa.govfishersci.ca Strains with a higher ability to neutralize hydroxyl radicals may exhibit greater resistance to this compound. While membrane lipid composition is known to influence this compound activity, some studies have indicated that the selective antimicrobial activity cannot be attributed solely to membrane lipid composition, suggesting that other characteristics of the indicator strains against pore formation also contribute. epa.govfishersci.ca
The following table illustrates the varying minimum inhibitory concentrations (MICs) of this compound against several Gram-positive bacteria:
| Indicator Strain | MIC (nM) |
| Bacillus coagulans JCM 2257T | 75 |
| * Lactococcus lactis* IL1403 | 100 |
| Pediococcus pentosaceus JCM 5890T | 1,000 |
Data Source: fishersci.canih.gov
This data highlights the range of sensitivities observed within Gram-positive bacteria.
Lack of Activity Against Gram-Negative Bacteria: Outer Membrane Impermeability
A key aspect of this compound's selective activity is its general lack of effectiveness against Gram-negative bacteria. nih.govfishersci.canih.govlipidmaps.orgwikipedia.orgfishersci.fichemicalbook.com This is primarily attributed to the presence of the outer membrane, which acts as a formidable barrier preventing this compound from reaching its target, the cytoplasmic membrane. nih.govfishersci.canih.govlipidmaps.orgwikipedia.orgfishersci.fichemicalbook.com
The outer membrane of Gram-negative bacteria differs significantly in composition and structure from the single membrane of Gram-positive bacteria. It contains lipopolysaccharides (LPS) in the outer leaflet, which contribute to its impermeability. nih.govfishersci.canih.govwikipedia.org Experiments using model membranes containing outer membrane components have shown that while this compound can bind to the outer membrane, it is unable to penetrate it effectively. nih.govfishersci.canih.govlipidmaps.orgwikipedia.orgfishersci.fi This lack of penetration prevents this compound from forming pores in the underlying cytoplasmic membrane, thus rendering Gram-negative bacteria resistant. fishersci.canih.gov An N-phenyl-1-naphthylamine (NPN) uptake assay, which measures outer membrane permeabilization, demonstrated that this compound did not induce fluorescence in Escherichia coli cells, confirming its inability to permeabilize the outer membrane. fishersci.canih.gov This is in contrast to control substances like polymyxin (B74138) B, which are known to disrupt the outer membrane. fishersci.canih.gov Therefore, the physicochemical features and barrier function of the Gram-negative outer membrane are the primary basis for this compound's lack of activity against these bacteria. nih.govfishersci.canih.govwikipedia.orgfishersci.fi
Correlation with Strains' Capacity to Scavenge Hydroxyl Radicals
Research into the molecular mechanisms of this compound has revealed a significant correlation between its antimicrobial activity, the accumulation of hydroxyl radicals, and the capacity of target bacterial strains to scavenge these reactive oxygen species. This compound's lethal effect is understood to involve the accumulation of hydroxyl radicals within the target cell researchgate.netnih.govresearchgate.net. This accumulation is considered a final antimicrobial mechanism of this compound researchgate.netnih.gov.
Studies have demonstrated that the intensity of this compound's activity against Gram-positive bacteria varies among different species and even between strains of the same species nih.gov. This selective antimicrobial activity is not solely attributable to factors like membrane lipid composition nih.gov. Instead, evidence suggests that the differing potentials of indicator strains to scavenge deleterious hydroxyl radicals play a crucial role in this phenomenon . The distinct patterns of hydroxyl radical accumulation observed when target strains are exposed to minimum inhibitory concentrations (MICs) of this compound support the idea that the extent of radical accumulation is dependent on the strains' ability to neutralize them .
Experimental findings further support this correlation. Treatment of indicator strains with hydroxyl radical scavengers, such as thiourea and 2,2'-bipyridyl, has been shown to decrease the levels of hydroxyl radical accumulation induced by this compound and subsequently facilitate the recovery of cell viability nih.govresearchgate.net. These results strongly indicate that the accumulation of hydroxyl radicals is a key factor in this compound-induced cell death and that a strain's intrinsic capacity to scavenge these radicals directly influences its susceptibility to the bacteriocin (B1578144) nih.gov.
Mechanisms of Self Immunity in Lacticin Q Producer Strains
Genetic Determinants of Immunity
The genes responsible for the production and self-immunity of lacticin Q are organized in a gene cluster designated lnqQBCDEF. This cluster includes the structural gene lnqQ, which encodes the this compound peptide, followed by five other genes, lnqBCDEF, that are involved in transport and immunity nih.gov. This gene arrangement, where genes necessary for bacteriocin (B1578144) production and immunity are located near the structural gene, is a common feature in bacteriocin systems. Studies involving comprehensive gene disruption of the lnqQBCDEF cluster have demonstrated that while the complete set of lnqQBCDEF is necessary for efficient this compound production, the immunity system exhibits more flexibility.
Role of Transport Systems in Self-Protection
The self-immunity of L. lactis to this compound is intricately linked to a transport system encoded by the lnqBCDEF gene cluster. This system facilitates the export of this compound, thereby preventing its accumulation to toxic levels within the cell and protecting the cell membrane from the bacteriocin's pore-forming activity nih.gov.
Involvement of the LnqBCDEF Complex
The complete LnqBCDEF complex plays a crucial role in the secretion and self-immunity of this compound. The secretion of this compound is strictly controlled by the presence of the LnqBCDEF complex. This complex acts as a dedicated system for the export of the leaderless this compound peptide. Research indicates that co-expression of lnqQ and lnqBCDEF in a heterologous host enables the extracellular production of this compound and confers immunity to the host cells nih.gov.
Essentiality of LnqEF (ABC Transporter) for Immunity
Within the LnqBCDEF complex, the LnqEF proteins form an ATP-binding cassette (ABC) transporter. LnqE is predicted to be the membrane-spanning domain, while LnqF is the cytoplasmic ATPase domain. Studies have shown that the LnqEF module is the minimal unit required for sufficient immunity to this compound. This highlights the essential role of the ABC transporter in providing a basal level of self-protection. ABC transporters are known in many other bacteriocin systems to mediate immunity by extruding the bacteriocin, thus preventing it from reaching or interacting with its target on the cell membrane.
Interplay between Secretion and Immunity Systems
For leaderless bacteriocins like this compound, the processes of secretion and self-immunity are closely intertwined. The mechanism of immunity is facilitated by at least two means: the export of the active peptide and the protection of the cell from extracellular bacteriocin nih.gov.
Reduction of Intracellular Toxicity through Export
A critical aspect of self-immunity for this compound producer strains is the rapid export of the newly synthesized, active bacteriocin from the cytoplasm. Overexpression of the lnqQ structural gene alone in a non-producer strain leads to intracellular accumulation of this compound, resulting in significant toxicity and suppressed growth of the host cells nih.gov. The dedicated transport system, particularly the LnqBCDEF complex, facilitates the efficient secretion of this compound, thereby reducing its intracellular concentration and mitigating its toxic effects nih.gov. This export mechanism is a primary means by which producer cells avoid suicide from their own antimicrobial product.
| Protein/Complex | Gene(s) | Role in Immunity | Essentiality for Immunity |
| LnqBCDEF | lnqBCDEF | Secretion and full self-immunity | Essential for production, confers full immunity |
| LnqEF | lnqEF | Minimal unit for sufficient immunity | Essential for sufficient immunity |
| LnqBCD | lnqBCD | Accessory contribution to immunity | Partially contributing/supporting |
Structural Biology and Functional Correlation of Lacticin Q
Primary Amino Acid Sequence Characteristics
Lacticin Q (LnqQ) is composed of 53 amino acid residues. rcsb.orgacs.orgasm.orgnih.gov A defining feature is the lack of an N-terminal leader or signal sequence, which is typically present in most bacteriocins from Gram-positive bacteria and is involved in their export. rcsb.orgacs.orgasm.orgasm.org The N-terminal methionine residue of this compound is formylated. asm.orgfrontiersin.org While the precise role of this formylation in its bioactivity or biosynthesis remains unclear, studies have indicated that the removal of the N-formyl-methionine does not adversely affect the antimicrobial activity of this compound. frontiersin.org
Higher-Order Structural Features
The three-dimensional structure of this compound is fundamental to its biological function. Advanced structural determination methods have elucidated its folded conformation.
Identification of Conserved Structural Motifs among Leaderless Bacteriocins
The significant structural resemblance between this compound and aureocin A53, despite their relatively low sequence identity, suggests the presence of a conserved structural motif among leaderless bacteriocins that exhibit broad-spectrum activity against Gram-positive bacteria. rcsb.orgacs.orgacs.orgnih.govresearchgate.net Homology modeling studies further support the idea that this structural motif is conserved among many broad-spectrum leaderless bacteriocins. rcsb.orgacs.orgacs.orgnih.govresearchgate.net This motif is hypothesized to be crucial for their interactions with bacterial membranes. researchgate.net
Resemblance to Circular Bacteriocins and Saposin-like Peptides
The determined structures of this compound and aureocin A53 also show some structural similarities to circular bacteriocins. rcsb.orgacs.orgacs.orgnih.govresearchgate.net Moreover, the NMR solution structures of this compound, aureocin A53, and the two-component leaderless bacteriocins enterocin (B1671362) 7A and 7B indicate that they adopt a saposin-like fold. researchgate.netualberta.ca This fold is characterized by amphipathic α-helices arranged to form a globular bundle with a cationic, hydrophilic exterior and a hydrophobic interior. researchgate.netualberta.ca This saposin-like structural motif is also found in some circular bacteriocins and saposin-like peptides (SAPLIPs), implying a shared structural basis for their interaction with bacterial membranes. researchgate.netresearchgate.netnih.gov While both circular and linear bacteriocins with this fold engage with membranes, the orientation and arrangement of the α-helices can differ. researchgate.netnih.gov It is important to note that not all leaderless bacteriocins possess a saposin-like fold; some may exhibit beta-sheet structures or exist as a single α-helix. researchgate.netnih.gov
Structure-Activity Relationships: Insights from Mutational Studies
Investigating the relationship between the structure of this compound and its antimicrobial activity provides valuable insights into its mechanism of action. While detailed mutational studies specifically on this compound were not extensively found, comparisons with similar bacteriocins and the observed differences between this compound and aureocin A53 offer relevant information.
Impact of Sequence Disparities on Antimicrobial Potency
Although specific mutational studies on this compound's sequence and their direct impact on potency are not detailed in the provided search results, research on other bacteriocins, such as pediocin-like bacteriocins, has demonstrated the critical role of specific residues, like tryptophan, in membrane interactions and antimicrobial activity through mutational analysis. acs.org These studies underscore how even minor alterations in amino acid sequence can influence the activity of peptides that interact with membranes. acs.orgresearchgate.netnih.gov
Role of Electrostatic Charge in Membrane Interaction
A crucial aspect of this compound's interaction with bacterial membranes is its highly cationic nature nih.govasm.org. This compound has a net positive charge of +6 nih.govasm.org. This positive charge is vital for the initial electrostatic interaction with the negatively charged surface of bacterial cytoplasmic membranes, which are rich in anionic phospholipids (B1166683) nih.govasm.orgmdpi.comasm.org. This electrostatic attraction facilitates the rapid binding of this compound to the membrane outer leaflet frontiersin.orgresearchgate.netresearchgate.net.
The cationic surface of this compound, particularly the positively charged residues, is believed to interact with the negatively charged head groups of the phospholipids in the membrane mdpi.com. This initial electrostatic binding is a key step that precedes the insertion of the peptide into the phospholipid bilayer and the subsequent formation of toroidal pores frontiersin.orgmdpi.com. Research findings indicate that this electrostatically driven interaction is fundamental to the huge toroidal pore (HTP) formation mechanism initiated by this compound frontiersin.orgresearchgate.net.
While the electrostatic interaction drives the initial binding, the amphiphilic nature of the peptide, contributed by residues like tryptophan, plays a significant role in the subsequent membrane insertion and pore formation nih.govasm.org. The balance between the cationic charge and the hydrophobic regions allows this compound to partition into and disrupt the lipid bilayer rcsb.orgacs.org.
The selectivity of this compound towards Gram-positive bacteria, despite its receptor-independent mechanism, is partly attributed to the physicochemical features of the bacterial membranes, including the presence of the outer membrane in Gram-negative bacteria which this compound is unable to penetrate effectively researchgate.netasm.orgresearchgate.net.
Data related to the structural features and charge of this compound:
| Feature | Description | Value/Observation | Source |
| Amino Acid Count | Number of amino acid residues | 53 | nih.govasm.orgrcsb.org |
| Molecular Mass | Approximate mass of the peptide | ~5.9 kDa | asm.orgrcsb.org |
| Net Charge | Overall charge at physiological pH | +6 | nih.govasm.org |
| Structural Motif | Dominant secondary structure elements | Four α-helices | rcsb.orgpdbj.orgacs.org |
| Surface Property | Characteristic of the peptide surface | Highly cationic | rcsb.orgacs.org |
| Core Property | Characteristic of the peptide core | Hydrophobic | rcsb.orgacs.org |
| Tryptophan Residues | Number of tryptophan residues | 4 | nih.govasm.org |
| Pore Diameter | Estimated size of toroidal pores formed | 4.6 - 6.6 nm | tandfonline.comfrontiersin.orgresearchgate.net |
Advanced Research and Engineering of Lacticin Q
Strategies for Enhanced Production Yields
Optimizing the production yield of bacteriocins like lacticin Q is crucial for their potential commercial applications. mdpi.comfrontiersin.orgrsc.org Strategies involve optimizing fermentation conditions and genetically engineering the producer strains. mdpi.comfrontiersin.orgrsc.org
Bacteriocin (B1578144) production by lactic acid bacteria is significantly influenced by fermentation parameters such as medium composition, temperature, and pH. mdpi.comfrontiersin.orgrsc.orgrsc.orgresearchgate.net Optimization of these factors is a complex but essential approach for achieving high-performance bacteriocin production at a commercial scale. mdpi.comfrontiersin.orgrsc.orgrsc.org The composition of the growth medium, including carbon and nitrogen sources, amino acid composition, and cation levels, plays a vital role in influencing both biomass growth and bacteriocin production levels. mdpi.comrsc.org Unfavorable conditions, or stress factors, can also markedly affect production. rsc.org
Optimization of medium formulation can lead to improved cell growth, which in turn can enhance bacteriocin production, as bacteriocin production is often growth-associated. rsc.org Studies have shown that optimizing medium formulation can significantly increase volumetric bacteriocin activity. rsc.org
Genetic engineering approaches are being employed to develop high-yielding strains for this compound production. mdpi.comresearchgate.net This involves engineering the native producer cells or utilizing heterologous expression systems. mdpi.com For instance, cloning the entire gene locus, including genes involved in immunity and transport, into a plasmid and transforming it back into native producers has resulted in significantly higher bacteriocin yields. mdpi.com
Heterologous expression systems, such as Escherichia coli, have been explored for producing recombinant this compound. mdpi.comresearchgate.net While this compound expressed in E. coli may have an unformylated N-terminus, it has still demonstrated antimicrobial activity. researchgate.netmdpi.com Fusion protein systems, such as using a Small Ubiquitin-Related Modifier (SUMO) tag, have been successfully employed in E. coli and Bacillus subtilis to enhance the expression and purification of soluble, active recombinant this compound, yielding substantial amounts of purified protein per liter of culture. researchgate.net
Optimization of Fermentation Parameters
Genetic Engineering for Modified this compound Variants
Genetic engineering allows for the creation of modified this compound variants with potentially altered or improved properties. acs.orgnih.goviit.edu
Site-directed mutagenesis is a key technique used to introduce specific variations at desired locations within a gene, enabling the investigation of active sites, structure-function relationships, and functional domains of proteins like this compound. thermofisher.commdpi.commdpi.comneb.com By systematically altering amino acid residues, researchers can study the effect of these changes on the bacteriocin's production and activity. thermofisher.com This approach can help identify flexible regions suitable for bioengineering and critical residues for function. thermofisher.com Although the provided search results specifically mention site-directed mutagenesis in the context of lacticin 3147 and other bacteriocins or proteins mdpi.commdpi.compnas.org, the principle is directly applicable to investigating the functional domains of this compound.
The incorporation of non-canonical amino acids (ncAAs) is a valuable strategy to enhance and modulate the chemical and functional diversity of antimicrobial peptides. acs.orgnih.goviit.edufrontiersin.orgasm.org This approach, commonly found in nonribosomal peptides, can be used to improve the properties of ribosomally synthesized peptides like this compound. acs.orgfrontiersin.org Methods such as selective pressure incorporation and stop codon suppression technology, often utilizing engineered aminoacyl-tRNA synthetase/tRNA pairs, allow for the ribosomal incorporation of ncAAs into peptides. nih.goviit.edufrontiersin.org This can lead to variants with altered physicochemical properties and potentially improved activities, such as enhanced proteolytic resistance or modified interactions with bacterial membranes. acs.orgfrontiersin.org While some studies focus on other lantibiotics like lacticin 481 acs.orgnih.govfrontiersin.orgasm.org, the methodology and potential benefits of ncAA incorporation are relevant to the engineering of this compound variants.
Site-Directed Mutagenesis to Investigate Functional Domains
Approaches to Modulate Antimicrobial Spectrum and Potency
Modulating the antimicrobial spectrum and potency of this compound is an area of ongoing research. While this compound is primarily active against Gram-positive bacteria due to its inability to efficiently penetrate the outer membrane of Gram-negative bacteria researchgate.net, strategies to broaden its spectrum or enhance its activity are being explored for other bacteriocins and are potentially applicable to this compound.
Combining bacteriocins with other antimicrobial agents, such as antibiotics or other bacteriocins, has shown synergistic effects, leading to reduced required concentrations and potentially a broader spectrum of activity. nih.govfrontiersin.org For example, combinations of nisin with polymyxin (B74138) B/E have shown synergy against Gram-negative bacteria by disrupting the outer membrane and enhancing bacteriocin uptake. While specific combination studies with this compound were not detailed in the provided results, this represents a general approach for modulating the antimicrobial properties of bacteriocins.
Furthermore, engineering approaches that alter the peptide sequence or incorporate ncAAs can potentially modify the interaction of this compound with bacterial membranes, influencing its pore formation ability and thus its spectrum and potency. mdpi.comasm.orgacs.org
Design of Hybrid Peptides
The design of hybrid peptides is a strategy employed to create novel antimicrobial peptides with potentially improved activity, stability, and specificity by combining elements from different peptides. This approach is based on the idea that different regions or sequences of peptides may contribute distinct functional properties. For instance, combining a hydrophobic N-terminal fragment of one peptide with the core antibacterial fragment of another can lead to hybrid peptides with enhanced antibacterial activity and reduced cytotoxicity. researchgate.net
While the provided search results discuss the general concept and examples of hybrid peptide design using other antimicrobial peptides like melittin (B549807) and LL37, or combining elements from different bacteriocins researchgate.netmdpi.comresearchgate.netmdpi.com, specific detailed research findings on the design of this compound-based hybrid peptides are not extensively detailed within the provided snippets. However, the broader context of bacteriocin engineering and the successful design of other hybrid antimicrobial peptides suggest that this is a relevant area for this compound research. The activity of hybrid peptide libraries can provide valuable insights into the design and screening of new active bacteriocins. researchgate.net
Chemical Modification Strategies for Enhanced Stability or Activity
Chemical modification strategies are explored to improve the properties of antimicrobial peptides like this compound, focusing on enhancing stability against degradation, increasing activity, or modifying their spectrum of action. These strategies can involve alterations to the amino acid composition, introduction of non-natural amino acids, cyclization, or modifications at the N- or C-termini. mdpi.commdpi.commdpi.com
This compound is known for its stability, particularly at alkaline pH values where nisin A is inactivated, and against heat treatment. researchgate.netresearchgate.net Despite this inherent stability, chemical modifications can offer further improvements.
Specific chemical modification strategies discussed in the context of antimicrobial peptides that could be applied to this compound include:
Substitution with D-amino acids: Replacing natural L-amino acids with D-amino acids can increase stability against protease digestion, as proteases typically recognize L-amino acids. mdpi.commdpi.com
Incorporation of non-natural amino acids: The introduction of non-natural amino acids, such as L-ornithine or L-homoarginine, can also enhance proteolysis stability and modulate hydrophobicity or charge. mdpi.commdpi.comacs.org
Cyclization: Various cyclization strategies can be employed to improve peptide stability and potentially alter activity. mdpi.commdpi.commdpi.com
Terminal modifications: Modifications such as N-terminal acetylation or C-terminal amidation can influence peptide structure, stability, and activity. mdpi.com
While the provided information highlights the potential of these strategies and mentions this compound in the context of antimicrobial peptide mechanisms and stability nih.govresearchgate.netmdpi.com, detailed data tables showing the specific impact of various chemical modifications on this compound's stability or activity are not present in the search results. However, research on related bacteriocins like lacticin 481 demonstrates the use of combinatorial biosynthetic pathways and enzyme engineering to introduce modifications like ornithine and (methyl)lanthionine, resulting in analogues with altered activity. acs.org This suggests similar approaches could be applicable to this compound.
The three-dimensional structure of this compound, which consists of four α-helices forming a compact, globular fold with a cationic surface and hydrophobic core, has been elucidated using nuclear magnetic resonance. researchgate.netrcsb.org Understanding this structure is crucial for rational design and modification efforts aimed at optimizing its interaction with bacterial membranes and enhancing its antimicrobial properties. Quantitative structure-activity relationship (QSAR) models, which relate chemical structures to biological activity, can be valuable tools in predicting the effects of modifications on this compound's potency. wikipedia.org
Ecological and Evolutionary Aspects of Lacticin Q
Natural Occurrence and Niche of Producer Organisms
Lacticin Q was initially identified and characterized from Lactococcus lactis strain QU 5, which was isolated from corn nih.gov. This indicates that plant-associated environments can serve as a natural habitat for this compound-producing bacteria. Further research has revealed the presence of this compound in other bacterial strains, suggesting a potentially wider distribution than initially recognized researchgate.net. Strains encoding this compound are classified within the Firmicutes phylum researchgate.net.
Lactococcus lactis, the primary known producer of this compound, is a species commonly associated with various ecological niches. As a lactic acid bacterium, L. lactis is frequently found in environments rich in fermentable carbohydrates. These include dairy products and fermented foods, although the specific strain QU 5 was isolated from a plant source (corn) nih.govoup.com. LAB, in general, inhabit diverse niches such as fermented foods (sauerkraut, cheese, yogurt), plant materials, and the gastrointestinal tracts of humans and animals nih.gov. The isolation of this compound producers from sources like corn and potentially other bacterial strains suggests that the ecological niche for this specific bacteriocin (B1578144) is not limited to traditional dairy fermentations but extends to other environments where L. lactis or related Firmicutes reside and compete.
Role in Microbial Competition and Fitness in Environmental Niches
Bacteriocins like this compound are key weapons in the arsenal (B13267) of bacteria engaged in microbial competition. In their natural niches, producer organisms utilize bacteriocins to inhibit the growth of competing bacterial strains, thereby gaining a competitive advantage for limited resources such as nutrients and space sci-hub.semicrobialcell.comunil.ch. This compound exhibits potent antimicrobial activity, particularly against a broad range of Gram-positive bacteria nih.govresearchgate.netfrontiersin.org. This broad spectrum allows this compound producers to suppress a diverse array of potential competitors within their environment.
Research findings highlight the effectiveness of this compound in microbial competition. It demonstrates strong bioactivity at nanomolar concentrations and induces rapid bactericidal effects nih.govfrontiersin.org. The mechanism involves high-level membrane permeabilization of target cells, leading to the efflux of intracellular components like ions and ATP, ultimately resulting in cell death nih.gov. This ability to quickly and effectively kill sensitive competitors enhances the fitness of the producer strain in its ecological niche.
The selective nature of this compound's antimicrobial activity is also ecologically significant. While it targets Gram-positive bacteria, its effectiveness can vary even among different strains of sensitive species frontiersin.orgnih.gov. This variability is thought to be influenced by factors such as the affinity of this compound to the bacterial membrane and the target strain's capacity to detoxify harmful reactive oxygen species, such as hydroxyl radicals, which accumulate as part of this compound's killing mechanism frontiersin.orgnih.gov. Such selective pressure can influence the composition and dynamics of microbial communities within a shared niche, favoring resistant or less sensitive strains and potentially driving co-evolutionary dynamics.
Evolutionary Trajectory within Class II Bacteriocins: Divergence and Conservation
This compound is classified as a Class II bacteriocin, a group of heat-stable, non-lantibiotic peptides nih.govmdpi.com. Unlike many other bacteriocins, this compound is notable for being an unmodified, leaderless peptide, meaning it is synthesized without an N-terminal leader sequence that is typically cleaved during maturation and secretion nih.govresearchgate.net. This characteristic places it in a distinct category within Class II bacteriocins, sometimes referred to as Class IId or a new family of unmodified bacteriocins nih.govmdpi.com.
Comparative studies have shed light on the evolutionary relationships of this compound with other bacteriocins. This compound shares structural and sequence similarities with other leaderless bacteriocins, such as aureocin A53 produced by Staphylococcus aureus researchgate.netrcsb.org. This compound and aureocin A53, despite having only 47% identical sequences, exhibit very similar three-dimensional structures, consisting of four α-helices forming a compact, globular fold researchgate.netrcsb.org. This conserved structural motif among leaderless bacteriocins with broad-spectrum activity against Gram-positive organisms suggests a shared evolutionary origin and functional architecture within this subgroup researchgate.net.
While some motifs are conserved across different subclasses of Class II bacteriocins (e.g., the YGNGV motif in Class IIa), this compound's distinct leaderless nature and structural features highlight evolutionary divergence nih.govmdpi.com. However, conservation is evident at the genetic level in related bacteriocins. The genes responsible for the secretion and self-immunity of this compound (orf2q-7q) show high conservation with the corresponding genes (orf2z-7z) at the locus of lacticin Z, a homologue produced by L. lactis QU 14 nih.gov. This suggests that the genetic machinery for producing and achieving immunity to these related leaderless bacteriocins has been conserved during their evolution. Phylogenetic analyses of bacteriocins, including lacticin Z, also indicate correlations between subclass and sequence homology, supporting the grouping and evolutionary relatedness within Class II bacteriocins like those in Class IId igem.org.
Co-evolution of Producer Strains and Target Organisms
The interaction between this compound producer strains and their target organisms represents a dynamic system subject to co-evolutionary pressures. The production of a potent antimicrobial peptide like this compound exerts strong selective pressure on neighboring microbial populations. Sensitive organisms are either inhibited or killed, while those with pre-existing resistance mechanisms or the ability to evolve them are favored.
A critical aspect of this co-evolution is the necessity for the producer strain to develop immunity to its own bacteriocin. This compound is toxic intracellularly, necessitating dedicated mechanisms for its secretion and for protecting the producer cell from its effects nih.gov. L. lactis QU 5 possesses a genetic locus encoding proteins (ORF3q-7q) that facilitate both the extracellular secretion of this compound and confer self-immunity nih.gov. This co-expression of the bacteriocin gene and immunity genes is a fundamental co-evolutionary adaptation, ensuring the survival of the producer in the presence of its own weapon.
On the other side of this interaction, target organisms can evolve resistance mechanisms. While the specific mechanisms of resistance to this compound are not as extensively documented as for some other bacteriocins, the observed variability in sensitivity among target strains frontiersin.org suggests that different strains possess varying degrees of defense. Potential resistance mechanisms could involve alterations in membrane composition or properties that reduce this compound binding or insertion, or enhanced ability to counteract the downstream effects like hydroxyl radical accumulation. The continuous interplay between the producer evolving more effective toxins or delivery mechanisms and the target evolving resistance or evasion strategies is a hallmark of co-evolution in microbial communities microbialcell.com. This ongoing arms race shapes the diversity and distribution of both bacteriocin-producing strains and sensitive populations within shared ecological niches.
Analytical and Methodological Approaches in Lacticin Q Research
Purification and Characterization Techniques
The isolation and detailed study of lacticin Q require robust purification protocols to obtain the peptide in a highly pure form, followed by various techniques to determine its molecular characteristics.
Acetone (B3395972) Precipitation, Cation-Exchange Chromatography, Reverse-Phase HPLC
This compound is typically purified from the culture supernatant of producer strains like Lactococcus lactis QU 5 using a multi-step procedure. Initial steps often involve precipitation of proteins, including this compound, from the cell-free supernatant. Acetone precipitation is a commonly employed method for this purpose, where cooled acetone is added to the supernatant to precipitate proteins. nih.govasm.orgresearchgate.netsciencegate.appresearchgate.net The resulting precipitates are then collected by centrifugation. nih.govasm.org
Following precipitation, chromatographic techniques are utilized for further purification. Cation-exchange chromatography is effective because this compound is a cationic peptide at relevant pH values, allowing it to bind to a cation-exchange resin. nih.govasm.orgresearchgate.net The bound bacteriocin (B1578144) is then eluted using a buffer with increasing salt concentration. tandfonline.comphenomenex.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is a subsequent step that separates peptides based on their hydrophobicity, typically using a gradient of acetonitrile (B52724) in the presence of a counterion like trifluoroacetic acid. nih.govasm.orgresearchgate.nettandfonline.comnih.gov This step often yields a highly purified peak corresponding to the active bacteriocin. tandfonline.com This three-step procedure involving acetone precipitation, cation-exchange chromatography, and reverse-phase HPLC has been shown to achieve significant purification yields for this compound. nih.govasm.org For instance, one study reported a 5,840-fold purification with a 64% yield using this approach. asm.org
Mass Spectrometry for Molecular Mass Determination
Mass spectrometry (MS) is an essential tool for determining the molecular mass of purified this compound. Electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) is a technique frequently used for this purpose. nih.govasm.orgtandfonline.comnih.gov ESI-TOF MS analysis of purified this compound has determined its molecular mass to be approximately 5,926.50 Da. nih.govasm.org This experimental mass is consistent with the calculated mass based on its amino acid sequence, with a slight difference potentially attributed to post-translational modifications like N-terminal formylation. nih.govasm.org
Amino Acid and DNA Sequencing for Primary Structure Elucidation
Determining the primary structure of this compound involves both amino acid and DNA sequencing. Amino acid sequencing, often performed using Edman degradation, is used to determine the sequence of amino acid residues in the purified peptide. nih.govasm.orgtandfonline.comnih.gov However, direct N-terminal sequencing of native this compound by Edman degradation is typically blocked, suggesting a modification at the N-terminus. nih.govasm.org Treatment with cyanogen (B1215507) bromide, which cleaves peptides at the C-terminal side of methionine residues, can be used to obtain internal peptide fragments that can then be sequenced by Edman degradation. nih.govasm.orgtandfonline.comnih.gov Analysis of the resulting fragments and their masses provides clues about the complete amino acid sequence and the nature of the N-terminal modification, which has been identified as formylation of the N-terminal methionine residue. nih.govasm.org
DNA sequencing of the gene encoding this compound (lnqQ) provides the deduced amino acid sequence. nih.govasm.orgasm.orgmicrobiologyresearch.orguniprot.orgnih.gov Comparing the sequence obtained from amino acid sequencing of peptide fragments with the sequence deduced from the gene allows for the complete primary structure of this compound to be elucidated. nih.govasm.org this compound is composed of 53 amino acid residues and is notable for being synthesized without a typical leader or signal sequence, which is common in many other bacteriocins. nih.govasm.orgasm.orgmicrobiologyresearch.orgnih.gov
Assays for Antimicrobial Activity and Membrane Permeabilization
Assessing the biological activity of this compound involves assays that measure its ability to inhibit bacterial growth and permeabilize cell membranes.
Turbidimetric Assays
Turbidimetric assays are a standard method for determining the antimicrobial activity of bacteriocins like this compound. asm.orgnih.govnih.govresearchgate.netscielo.brasm.org This method measures the inhibition of bacterial growth in liquid culture by monitoring changes in turbidity (optical density) over time. asm.orgscielo.br Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) can be determined using this assay. asm.org Indicator bacterial strains are cultured, and varying concentrations of purified this compound are added. asm.org The turbidity of the cultures is then measured spectrophotometrically, typically at 600 nm, to assess the extent of bacterial growth inhibition or killing. asm.org Turbidimetric assays have shown that this compound exhibits antimicrobial activity against various Gram-positive bacteria, often in the nanomolar concentration range. asm.orgnih.govnih.gov
Calcein (B42510) Efflux Assays using Large Unilamellar Vesicles (LUVs)
Calcein efflux assays using Large Unilamellar Vesicles (LUVs) are employed to investigate the membrane permeabilization activity of this compound. nih.govnih.govresearchgate.netasm.orgasm.org LUVs are artificial lipid vesicles that can be prepared to mimic bacterial membranes, often composed of phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylglycerol (PG) to create negatively charged membranes relevant to Gram-positive bacteria. nih.govnih.govresearchgate.netasm.orgasm.orgacs.org These vesicles are loaded with a self-quenching fluorescent dye, such as calcein. nih.govnih.govresearchgate.netasm.orgasm.orgmdpi-res.com When the membrane is permeabilized by this compound, the entrapped calcein is released into the surrounding medium, leading to a decrease in self-quenching and an increase in fluorescence intensity. nih.govnih.govresearchgate.netasm.orgasm.orgmdpi-res.com
The increase in fluorescence is monitored over time using a spectrofluorometer. nih.govresearchgate.netasm.orgasm.orgmdpi-res.com The rate and extent of calcein leakage provide information about the ability of this compound to form pores or disrupt the lipid bilayer. nih.govnih.govresearchgate.netasm.orgasm.org Calcein efflux assays with LUVs have demonstrated that this compound induces significant membrane permeability, supporting the proposed mechanism of action involving the formation of toroidal pores in the bacterial membrane. nih.govnih.govresearchgate.netasm.orgscribd.com Studies using this assay have shown that this compound can induce calcein leakage from negatively charged liposomes even at nanomolar concentrations. nih.govasm.org
Here is a summary of typical purification results for this compound:
| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Purification (fold) |
| Culture Supernatant | - | - | - | 100 | 1 |
| Acetone Precipitation | - | - | - | - | - |
| Cation-Exchange Chromatography | - | - | - | - | - |
| Reverse-Phase HPLC | - | - | - | 64 | 5,840 |
Note: Data is representative and based on findings from scientific literature, specific values may vary between studies. asm.org
Here is a summary of the molecular mass determination for this compound:
| Method | Molecular Mass (Da) |
| ESI-TOF MS | 5,926.50 |
| Calculated* | 5,898.00 |
*Calculated mass based on the deduced amino acid sequence (53 amino acids) before considering N-terminal formylation. The observed mass is approximately 28 Da higher than the calculated mass, consistent with N-formylmethionine at the N-terminus. nih.govasm.org
Here is a summary of antimicrobial activity of this compound against selected indicator strains determined by turbidimetric assay:
| Indicator Strain | MIC (nM) | MBC (nM) |
| Lactococcus lactis ATCC 19435T | 5 | 50 |
| Lactococcus lactis IL1403 W | 100 | 500 |
| Lactococcus lactis IL1403 R | 10,000 | 50,000 |
| Bacillus coagulans JCM 2257T | 75-1000 | - |
Note: Data is representative and based on findings from scientific literature, specific values may vary between studies and are dependent on experimental conditions. asm.orgnih.gov
ATP Efflux Measurement
ATP efflux measurement is a key method used to assess the membrane-permeabilizing activity of this compound on target bacterial cells. This technique quantifies the leakage of intracellular ATP into the surrounding medium upon exposure to the bacteriocin, indicating disruption of the cytoplasmic membrane and loss of membrane integrity asm.orgnih.govasm.orgnih.gov.
Studies have shown that this compound induces rapid ATP efflux from sensitive indicator strains, such as Listeria innocua ATCC 33090T asm.orgnih.gov. The rate and extent of ATP leakage are dependent on the concentration of this compound nih.gov. For instance, at concentrations higher than 0.75 µM, this compound induced ATP efflux within 10 seconds in L. innocua, and this efflux was notably faster than that induced by nisin A at equivalent concentrations nih.gov. Compared to nisin A, this compound induced ATP efflux from a Listeria species strain more rapidly and at a lower concentration asm.orgnih.govasm.org. Research on Staphylococcus aureus biofilms also utilized ATP efflux measurements, showing that this compound caused ATP efflux from biofilm cells, albeit at a higher minimum concentration (1x MIC, 5.0 µM) compared to nisin A (0.25x MIC, 0.625 µM) against the same target nih.gov. The ability of this compound to form large toroidal pores (4.6 to 6.6 nm in diameter) on membranes is believed to facilitate this high-level membrane permeability and subsequent ATP efflux nih.govnih.gov.
The following table summarizes representative data on ATP efflux induced by this compound and nisin A:
| Bacteriocin | Concentration (µM) | Indicator Strain | Time to Induce Efflux | Relative ATP Efflux (RLU) | Source |
| This compound | 0.75 | L. innocua ATCC 33090T | Within 10 s | Higher than Nisin A | nih.gov |
| This compound | 1.5 | L. innocua ATCC 33090T | Within 10 s | Faster than Nisin A | nih.gov |
| This compound | 15 | L. innocua ATCC 33090T | Within 10 s | Faster than Nisin A | nih.gov |
| Nisin A | 0.75 | L. innocua ATCC 33090T | Within 10 s | Lower than this compound | nih.gov |
| Nisin A | 1.5 | L. innocua ATCC 33090T | Within 10 s | Slower than this compound | nih.gov |
| Nisin A | 15 | L. innocua ATCC 33090T | Within 10 s | Slower than this compound | nih.gov |
| This compound | 5.0 (1x MIC) | S. aureus MR23 biofilm | Not specified | Detected | nih.gov |
| Nisin A | 0.625 (0.25x MIC) | S. aureus MR23 biofilm | Not specified | Detected | nih.gov |
Genetic and Molecular Biology Tools for Characterization
Genetic and molecular biology tools are indispensable for understanding the biosynthesis, secretion, immunity, and regulation of this compound.
Gene Disruption and Complementation Studies
Gene disruption and complementation studies are crucial for determining the necessity and specific roles of genes within the this compound biosynthetic gene cluster, lnqQBCDEF researchgate.netnih.govasm.orgasm.org. Comprehensive gene disruption of this cluster has demonstrated that the complete set of lnqQBCDEF genes is necessary for this compound production researchgate.netnih.govasm.org.
Studies involving the disruption of individual genes within the lnqQBCDEF cluster in L. lactis NZ9000 recombinants have provided insights into their functions. Disruption of lnqC, lnqD, lnqE, or lnqF resulted in a complete loss of antimicrobial activity in the culture supernatant, indicating their essential roles in this compound secretion asm.org. A slight activity (800 AU/ml) was detected in an lnqB-deficient recombinant, suggesting a less critical role for lnqB compared to the other genes in secretion asm.org.
Complementation studies have helped to elucidate the roles of these genes in immunity. While the complete lnqBCDEF cluster confers full immunity, the lnqEF genes, encoding an ABC transporter, are essential for sufficient immunity researchgate.netnih.gov. LnqBCD are considered accessory proteins that partially contribute to immunity and support the activity of LnqEF researchgate.netnih.gov. Significant immunity was still observed in an lnqE-deficient recombinant, suggesting potential complementation by other factors, possibly LnqBCD proteins researchgate.netnih.gov. However, immunity was significantly reduced when multiple genes (lnqBCDE) were disrupted researchgate.netnih.gov.
The following table summarizes the effect of gene disruption on this compound secretion and immunity:
| Disrupted Gene(s) | This compound Secretion (AU/ml) | This compound Immunity (fold higher than control) | Source |
| None (pLNQ) | 25,600 | Full | asm.org |
| lnqC | 0 | Not specified | asm.org |
| lnqD | 0 | Not specified | asm.org |
| lnqE | 0 | Partial, considerable | researchgate.netnih.govasm.org |
| lnqF | 0 | Drastic loss | nih.govasm.org |
| lnqB | 800 | >64 | nih.govasm.org |
| lnqBCDE | Not specified | Deficient | researchgate.netnih.gov |
| lnqEF | Not specified | Essential for sufficient immunity | researchgate.netnih.gov |
Plasmid Construction for Expression and Co-expression Studies
Plasmid construction is a fundamental technique for the expression and co-expression of this compound and its associated genes in various host systems, enabling the study of its production, secretion, and immunity mechanisms cabidigitallibrary.orgresearchgate.net. The lnqQ structural gene and the downstream gene cluster (lnqBCDEF) have been cloned into expression vectors for these purposes researchgate.netnih.govasm.orgcabidigitallibrary.orgoup.com.
Studies have utilized plasmids to express the lnqQ gene, sometimes as a fusion protein, in heterologous hosts like Escherichia coli and Bacillus subtilis to facilitate purification and characterization of recombinant this compound researchgate.net. For instance, the lnqQ gene has been cloned into the pET SUMO expression vector for production in E. coli researchgate.net.
Co-expression studies involving plasmids carrying the lnqQ gene and the lnqBCDEF or a subset of these genes have been performed in heterologous hosts like L. lactis NZ9000 nih.govresearchgate.netasm.orgcabidigitallibrary.orgmicrobiologyresearch.org. Overexpression of lnqQ alone in L. lactis NZ9000 resulted in intracellular toxicity, which was suppressed by the co-expression of the orf3q-7q genes (equivalent to lnqBCDEF) nih.govmicrobiologyresearch.orgmdpi.com. This co-expression allowed for the extracellular production of this compound and conferred immunity to the host cells nih.govmicrobiologyresearch.org. A dual-plasmid expression system has also been developed, where the lnqQ structural gene is cloned into a nisin-inducible vector (pIL-PnisA), and the cognate biosynthetic genes (lnqBCDEF) are on a constitutive vector (pMG36c), allowing for controllable expression cabidigitallibrary.org.
Specific plasmids used in this compound research include pLNQ (containing lnqQBCDEF), pMG36c (a constitutive expression vector), and pIL-PnisA ( a nisin-inducible expression vector) researchgate.netnih.govcabidigitallibrary.orgoup.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique used to determine the three-dimensional solution structure of this compound, providing critical insights into its structural features and how they relate to its function nih.govualberta.caualberta.caresearchgate.netscholaris.ca.
The three-dimensional structure of this compound determined by solution NMR shows a root-mean-square deviation (RMSD) of 1.7 Å when compared to the structure of aureocin A53, highlighting their structural similarity nih.govresearchgate.net. Circular dichroism (CD) spectroscopy has also been used to examine the secondary structure of this compound, showing the presence of α-helical structures, particularly in the presence of negatively charged liposomes nih.gov. PSIPRED analysis predicted two α-helices in this compound at positions 4-13 and 38-49 nih.gov.
The elucidated NMR structures provide a basis for understanding the interaction of this compound with bacterial membranes and its pore-forming mechanism nih.govualberta.caualberta.caresearchgate.net.
Q & A
Q. What criteria define a conclusive structure-activity relationship (SAR) for this compound analogs?
- Framework : Compare analogs using metrics such as helicity (via circular dichroism), hydrophobicity (via HPLC retention time), and MICs. Apply machine learning (e.g., random forest models) to predict activity from physicochemical descriptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
